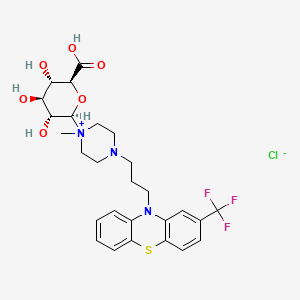
Trifluoperazine N-glucuronide (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoperazine N-glucuronide (chloride) is a metabolite of the antipsychotic agent trifluoperazine. It is formed through the action of the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This compound is primarily studied for its role in drug metabolism and its interactions with various enzymes in the liver .
準備方法
Synthetic Routes and Reaction Conditions: Trifluoperazine N-glucuronide (chloride) is synthesized from trifluoperazine through a glucuronidation reaction catalyzed by the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. The reaction typically involves the use of uridine diphosphate glucuronic acid as a co-substrate. The reaction conditions include maintaining an appropriate pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of trifluoperazine N-glucuronide (chloride) involves the use of recombinant uridine diphosphate glucuronosyltransferase isoform UGT1A4 expressed in suitable host cells, such as human embryonic kidney cells. The cells are cultured in bioreactors, and the glucuronidation reaction is carried out under controlled conditions to maximize yield .
化学反応の分析
Types of Reactions: Trifluoperazine N-glucuronide (chloride) primarily undergoes glucuronidation reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific enzymes and cofactors .
Common Reagents and Conditions:
Glucuronidation: Uridine diphosphate glucuronic acid, uridine diphosphate glucuronosyltransferase isoform UGT1A4, appropriate pH buffer, and temperature control.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of oxidase enzymes.
Reduction: Reducing agents such as sodium borohydride or molecular hydrogen in the presence of reductase enzymes
Major Products: The major product of the glucuronidation reaction is trifluoperazine N-glucuronide (chloride) itself. Oxidation and reduction reactions can lead to various hydroxylated or reduced derivatives of trifluoperazine .
科学的研究の応用
Trifluoperazine N-glucuronide (chloride) has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its interactions with liver enzymes and its role in drug metabolism.
Medicine: Studied for its potential effects on drug efficacy and safety, particularly in the context of antipsychotic medications.
Industry: Utilized in the development of assays for screening uridine diphosphate glucuronosyltransferase inhibitors and studying drug-drug interactions
作用機序
Trifluoperazine N-glucuronide (chloride) exerts its effects by interacting with the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This interaction leads to the formation of glucuronide conjugates, which are more water-soluble and can be more easily excreted from the body. The molecular targets include the active site of the enzyme, where the glucuronidation reaction takes place .
類似化合物との比較
Trifluoperazine: The parent compound, used as an antipsychotic agent.
Imipramine N-glucuronide: Another glucuronide metabolite formed through the action of uridine diphosphate glucuronosyltransferase isoform UGT1A4.
Chlorpromazine N-glucuronide: A similar glucuronide metabolite of the antipsychotic agent chlorpromazine
Uniqueness: Trifluoperazine N-glucuronide (chloride) is unique due to its specific formation from trifluoperazine and its interactions with uridine diphosphate glucuronosyltransferase isoform UGT1A4. This specificity makes it a valuable compound for studying the metabolism of trifluoperazine and its effects on drug interactions and enzyme kinetics .
特性
分子式 |
C27H33ClF3N3O6S |
|---|---|
分子量 |
620.1 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C27H32F3N3O6S.ClH/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30;/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3;1H/t21-,22-,23+,24-,25+;/m0./s1 |
InChIキー |
AGNWBSBDYUBKFD-CCBWYJQXSA-N |
異性体SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-] |
正規SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)


![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)


![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)

